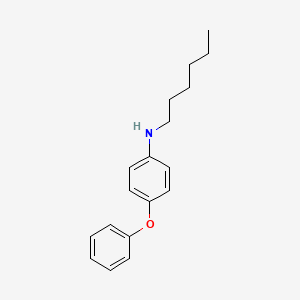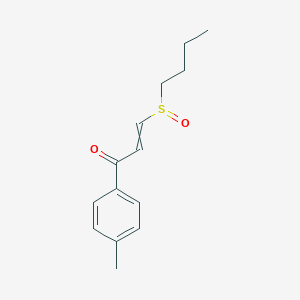
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is an organic compound that features a sulfinyl group attached to a butane chain, a methylphenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The butane chain and the methylphenyl group can be coupled using various organic reactions such as Friedel-Crafts alkylation or Suzuki coupling.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: Various substitution reactions can occur at the aromatic ring or the butane chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfone Derivatives: Formed via oxidation.
Sulfide Derivatives: Formed via reduction.
Substituted Derivatives: Formed via substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
3-(Butane-1-sulfonyl)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butane-1-thio)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thio analogs.
Properties
CAS No. |
66286-93-9 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-butylsulfinyl-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18O2S/c1-3-4-10-17(16)11-9-14(15)13-7-5-12(2)6-8-13/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
RZXAVRPYVQWHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C=CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


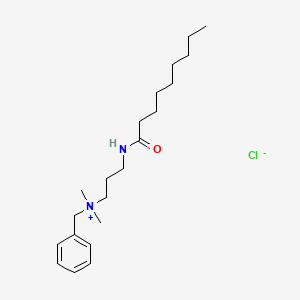
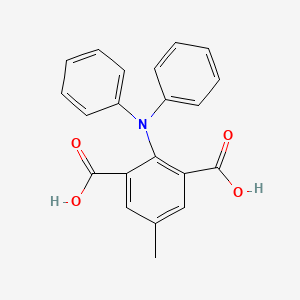


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
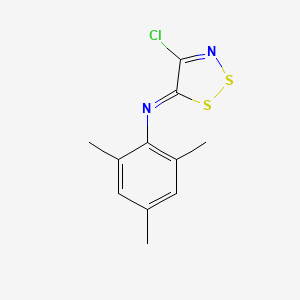
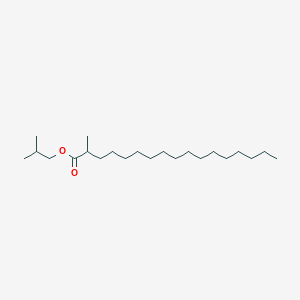

stannane](/img/structure/B14472292.png)

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
